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molecular formula C5H7ClN2O B8702697 (4-chloro-2-methyl-1H-imidazol-5-yl)methanol

(4-chloro-2-methyl-1H-imidazol-5-yl)methanol

Cat. No. B8702697
M. Wt: 146.57 g/mol
InChI Key: OTWQXOIKSKNJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05514811

Procedure details

3.86 Grams (28.9 mmol) of the N-chlorosuccinimide was added little by little to a solution consisting of 3.87 g (27.2 mmol) of a 2-methyl-4,5-bis(hydroxymethyl) imidazole and 50 ml of water maintained at room temperature with stirring over a period of about 40 minutes. The mixture was then stirred at the same temperature for 20 hours followed by the addition of sodium carbonate thereto to make the mixture alkaline. Water was then distilled off under reduced pressure. The resulting reaction mixture was extracted with ethanol, and the extract was evaporated dryness under reduced pressure. The resulting solid product was then extracted with acetone and the extract was evaporated under reduced pressure to obtain a yellowish oily product. The oily product was then subjected to the column chromatography (silica gel-acetone) to obtain a yellowish brown crystalline 2-methyl-4-chloro-5-(hydroxymethyl) imidazole in an amount of 2.4 g (yield, 60.2%). By using acetonitrile, the recrystallization was repeated two times to obtain a colorless powdery product in pure form. The TLC and spectra of this compound were the same as the properties exhibited by the above-mentioned 2-methyl-4-chloro-5-(hydroxymethyl) imidazole.
Quantity
28.9 mmol
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[CH3:9][C:10]1[NH:11][C:12]([CH2:17][OH:18])=[C:13](CO)[N:14]=1.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:9][C:10]1[NH:11][C:12]([CH2:17][OH:18])=[C:13]([Cl:1])[N:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
28.9 mmol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Two
Name
Quantity
3.87 g
Type
reactant
Smiles
CC=1NC(=C(N1)CO)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring over a period of about 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred at the same temperature for 20 hours
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
Water was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethanol
CUSTOM
Type
CUSTOM
Details
the extract was evaporated dryness under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resulting solid product was then extracted with acetone
CUSTOM
Type
CUSTOM
Details
the extract was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a yellowish oily product

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC=1NC(=C(N1)Cl)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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